Synthesis of 2-(Dimethylamino)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid
Synthesis of 2-(Dimethylamino)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid
Technical Guide: Synthesis of 2-(Dimethylamino)-5-nitrobenzoic Acid via [1]
Executive Summary
This technical guide details the synthesis of 2-(dimethylamino)-5-nitrobenzoic acid (CAS: 4405-28-1) from 2-chloro-5-nitrobenzoic acid .[1] This transformation is a classic example of Nucleophilic Aromatic Substitution (
The protocol outlined below prioritizes high purity and operational safety, utilizing an aqueous dimethylamine solution. This approach avoids the hazards of gaseous amines and uses water as a green solvent, making it suitable for scale-up in drug development workflows.
Key Performance Indicators:
-
Target Yield: >90%
-
Purity: >98% (HPLC/NMR)
-
Reaction Time: 3–4 hours
Scientific Foundation & Mechanism[1]
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism.[1] The substrate, 2-chloro-5-nitrobenzoic acid, possesses two critical substituents that dictate reactivity:[1]
-
Nitro Group (
): Located para to the chlorine leaving group.[1] Through its strong electron-withdrawing mesomeric effect (-M), it stabilizes the anionic Meisenheimer complex intermediate, significantly lowering the activation energy for nucleophilic attack. -
Carboxylic Acid (
): Located ortho to the chlorine.[1] Under the basic reaction conditions (excess dimethylamine), this group is deprotonated to form a carboxylate anion ( ).[1] While carboxylates are typically electron-donating (deactivating for ), the strong activation from the para-nitro group overrides this, allowing the reaction to proceed smoothly at mild temperatures (60–65°C).[1]
Solubility & pH Logic (Self-Validating System)
The purification relies on the amphoteric nature of the product and the specific pKa shifts caused by the nitro group:
-
Reaction pH (>10): The product exists as a soluble carboxylate salt.[1]
-
Workup pH (3–4): The amino group, deactivated by the nitro group (pKa < 1), remains unprotonated at pH 3–4.[1] However, the carboxylate becomes protonated (
).[1] This results in the precipitation of the neutral, water-insoluble free acid. This specific pH window self-validates the purity, as inorganic salts remain soluble while the product crashes out.
Figure 1: Mechanistic pathway from substrate activation to product precipitation.[1]
Materials & Equipment
| Reagent / Material | CAS No.[1][3][4][5] | Equiv.[1] | Role | Specification |
| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | 1.0 | Substrate | >97% Purity, Solid |
| Dimethylamine (aq) | 124-40-3 | 5.0 - 10.0 | Nucleophile/Base | 40 wt. % in |
| Acetic Acid (Glacial) | 64-19-7 | N/A | Quench/pH adj.[1][6] | Diluted to 10% v/v |
| Ethyl Acetate | 141-78-6 | N/A | Extraction | ACS Grade |
| Water | 7732-18-5 | Solvent | Reaction Medium | Deionized |
Equipment:
-
Round-bottom flask (equipped with reflux condenser).[1]
-
Magnetic stirrer with heating plate.[1]
-
pH meter or narrow-range pH paper (range 2–6).[1]
-
Vacuum filtration setup (Buchner funnel).[1]
Experimental Protocol
Step 1: Reaction Setup
-
Charge a 100 mL round-bottom flask with 2-chloro-5-nitrobenzoic acid (2.0 g, 10 mmol).
-
Add 40% aqueous dimethylamine solution (20 mL, ~150 mmol).
-
Note: A large excess of amine is used to act as both the nucleophile and the base to neutralize the carboxylic acid and the HCl generated during substitution.
-
-
Stir at room temperature for 10 minutes. The solid acid will dissolve as it forms the dimethylammonium salt, resulting in a clear or slightly turbid yellow solution.
Step 2: Synthesis[1][9]
-
Heat the reaction mixture to 60–65°C .
-
Critical Control: Do not exceed 70°C. Higher temperatures increase the risk of hydrolyzing the chloride to a phenol (2-hydroxy-5-nitrobenzoic acid), which is a difficult impurity to remove.[1]
-
-
Maintain stirring at this temperature for 3 hours .
-
Monitor: The reaction color typically deepens to an intense yellow/orange.[1] TLC (Solvent: 10% MeOH in DCM) should show the disappearance of the starting material (
~0.[1]4) and the appearance of a more polar product spot.
Step 3: Workup & Isolation[10][11]
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Slowly add 10% aqueous acetic acid dropwise with vigorous stirring.
-
Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.
Step 4: Purification
-
Wash the filter cake with cold water (3 x 10 mL) to remove residual dimethylammonium chloride and excess amine.
-
Optional Recrystallization: If higher purity is required, recrystallize from a minimal amount of boiling ethanol.[1]
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Result: 1.9 – 2.1 g (90–95% yield) of yellow solid.
Figure 2: Operational workflow for the synthesis and isolation.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<70%) | Incomplete precipitation during workup. | Ensure pH is strictly between 3 and 4.[1] If the solution is too basic, the product remains as a salt. |
| Product is Red/Brown | Decomposition or oxidation.[1] | Reaction temperature exceeded 70°C. Maintain strict temp control (60-65°C). |
| Phenol Impurity | Hydrolysis of C-Cl bond.[1] | Too much water/heat relative to amine conc.[1] Ensure amine is in large excess and fresh (not degraded).[1] |
| Melting Point Depression | Residual salts or solvent.[1] | Increase the volume of cold water washes during filtration.[1] Dry thoroughly under vacuum.[1] |
Safety & Compliance
-
2-Chloro-5-nitrobenzoic acid: Irritant to eyes, respiratory system, and skin.[1][9] Handle in a fume hood.
-
Dimethylamine: Highly volatile, flammable, and corrosive.[1] Even aqueous solutions release fumes.[1] Use a condenser and work in a well-ventilated hood.[1]
-
Waste Disposal: The filtrate contains dimethylammonium chloride and acetic acid.[1] Neutralize before disposal according to local chemical waste regulations.
References
-
ChemicalBook. (n.d.).[1] 2-(Dimethylamino)-5-nitrobenzoic acid Synthesis. Retrieved from [1]
-
BenchChem. (2025).[1][7][10] Synthesis of 2-Amino-5-nitrobenzoic Acid Derivatives. Retrieved from [1]
-
PubChem. (n.d.).[1] 5-(Dimethylamino)-2-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Google Patents. (2012).[1] Production process of 2-chloro-5-nitrobenzoic acid (CN102329237A). Retrieved from
Sources
- 1. 5-(Dimethylamino)-2-nitrobenzoic acid | C9H10N2O4 | CID 12715793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-氯-5-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
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